molecular formula C20H25NO3 B3029384 N-Benzylalbuterone CAS No. 64092-10-0

N-Benzylalbuterone

Cat. No.: B3029384
CAS No.: 64092-10-0
M. Wt: 327.4 g/mol
InChI Key: OCLIQASIQHOWRE-UHFFFAOYSA-N
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Description

N-Benzylalbuterone is a synthetic compound that belongs to the class of beta-2 adrenergic receptor agonists. It is structurally related to albuterol, a well-known medication used to treat asthma and other respiratory conditions. This compound is characterized by the presence of a benzyl group attached to the albuterol molecule, which may confer unique pharmacological properties.

Properties

IUPAC Name

2-[benzyl(tert-butyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-20(2,3)21(12-15-7-5-4-6-8-15)13-19(24)16-9-10-18(23)17(11-16)14-22/h4-11,22-23H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLIQASIQHOWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214280
Record name N-Benzylalbuterone
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Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64092-10-0
Record name 2-[(1,1-Dimethylethyl)(phenylmethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
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Record name N-Benzylalbuterone
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Record name N-Benzylalbuterone
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Record name Ethanone, 2-[(1,1-dimethylethyl)(phenylmethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]
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Record name N-BENZYLALBUTERONE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylalbuterone typically involves the benzylation of albuterol. This can be achieved through a nucleophilic substitution reaction where albuterol reacts with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound.

Chemical Reactions Analysis

Key Steps:

  • Benzylation :

    • Reagents : Sodium hydride, benzyl bromide, DMF.

    • Reaction : Protection of phenolic hydroxyl groups via benzylation.

    • Yield : 97% ( ).

  • Suzuki Cross-Coupling :

    • Reagents : Potassium vinyltrifluoroborate, Pd catalyst, K₂CO₃.

    • Reaction : Introduces a vinyl group for subsequent bromination.

    • Yield : 85% ( ).

  • Bromination :

    • Reagents : N-Bromosuccinimide (NBS), DMSO/water.

    • Reaction : Bromination at the α-position to the ketone.

    • Yield : 93% ( ).

  • Amination :

    • Reagents : tert-Butylamine, isopropanol.

    • Reaction : Nucleophilic substitution to introduce the tert-butylamino group.

    • Yield : 81% ( ).

  • Deprotection :

    • Reagents : Hydrogen gas, Pd/C catalyst.

    • Reaction : Hydrogenolysis removes the benzyl group, yielding racemic albuterol.

    • Yield : 90% ( ).

Alkylation and Reduction:

  • Aminoketone Formation : Reaction with N-benzyl-N-t-butyl amine forms the aminoketone intermediate (3).

  • LiAlH₄ Reduction : Reduces ketone and ester groups to alcohols, yielding a triol structure (3).

Stereochemical Resolution:

  • Chiral Acid Resolution : Enantiomers are separated using (-)-di-toluoyl-L-tartaric acid (S-enantiomer) or (+)-di-toluoyl-D-tartaric acid (R-enantiomer) ( ).

  • Crystallization : Purification via ethyl acetate/heptanes enhances enantiomeric purity (>99.8%) ( ).

Analytical Methods:

Technique Application Reference
HPLC Purity assessment (≥99%) and kinetic studies
NMR Spectroscopy Structural confirmation, deuterium labeling
Mass Spectrometry Molecular weight verification (327.23 g/mol)

Stability:

  • Hydrolytic Stability : Stable under acidic conditions but degrades in strongly basic environments ().

  • Thermal Stability : Maintains integrity up to 150°C, confirmed by thermogravimetric analysis ().

Deuterated Derivatives:

  • N-Benzyl Albuterol-d9 : Synthesized via deuterium exchange for pharmacokinetic tracking in metabolic studies ().

Table: Comparative Reaction Conditions

Reaction Reagents/Conditions Yield Purpose
BenzylationNaH, BnBr, DMF, 0–25°C97%Hydroxyl protection
Suzuki CouplingPd catalyst, K₂CO₃, 80°C85%Vinyl group introduction
BrominationNBS, DMSO/H₂O, RT93%α-Bromination
Reductive Aminationtert-Butylamine, isopropanol81%Amino group incorporation

Mechanistic Insights

  • Catalytic Hydrogenation : Pd/C-mediated hydrogenolysis selectively cleaves the benzyl ether without affecting other functional groups (3 ).

  • Kinetic Resolution : Chiral acids form diastereomeric salts, enabling separation via differential crystallization ( ).

Scientific Research Applications

Pharmaceutical Development

N-Benzylalbuterone is primarily utilized in the development and quality control of albuterol formulations. It serves as an impurity standard during the manufacturing process of salbutamol (albuterol), ensuring that the final products meet regulatory standards for safety and efficacy. Its role in pharmaceutical quality assurance is critical, as it helps in validating the purity of active pharmaceutical ingredients (APIs) used in inhalers for asthma treatment .

Quality Control and Assurance

In the pharmaceutical industry, this compound is employed as a secondary reference standard in quality control (QC) laboratories. This application is essential for confirming that albuterol products conform to specified purity levels and do not contain harmful impurities that could affect patient safety or drug efficacy .

Toxicological Studies

This compound is also involved in toxicity studies related to albuterol formulations. These studies are crucial for understanding the safety profile of inhaled medications, particularly regarding potential adverse effects on patients with respiratory conditions . The compound's presence in formulations can be indicative of the stability and safety of the product over its shelf life.

Case Study 1: Quality Control in Albuterol Production

A study conducted by Synthink Chemicals highlighted the importance of using this compound as a working standard during the QC process for albuterol production. The research demonstrated that implementing stringent QC measures, including testing for this impurity, significantly reduced the incidence of non-compliance with FDA regulations during drug manufacturing processes .

Case Study 2: Toxicological Assessment

Research published in various toxicology journals has indicated that evaluating impurities like this compound can provide insights into the overall safety of inhalation therapies. One such study showed that formulations containing higher levels of impurities could lead to increased airway reactivity, emphasizing the need for thorough testing of all components within inhalation drugs .

Mechanism of Action

N-Benzylalbuterone exerts its effects by binding to beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby alleviating bronchoconstriction and improving airflow.

Comparison with Similar Compounds

    Albuterol: A widely used beta-2 adrenergic receptor agonist for treating asthma.

    Levalbuterol: The R-enantiomer of albuterol, known for its higher specificity and reduced side effects.

    Salbutamol: Another name for albuterol, commonly used in various formulations.

Uniqueness of N-Benzylalbuterone: this compound is unique due to the presence of the benzyl group, which may enhance its binding affinity and selectivity for beta-2 adrenergic receptors. This structural modification could potentially lead to improved therapeutic efficacy and reduced side effects compared to its analogs.

Biological Activity

N-Benzylalbuterone is a compound of interest due to its potential biological activities, particularly as a β2-adrenergic receptor agonist. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of albuterol, characterized by the addition of a benzyl group to the nitrogen atom of the albuterol structure. Its molecular formula is C20H27NO3C_{20}H_{27}NO_3 . The structural modification aims to enhance its pharmacological efficacy while potentially reducing side effects associated with traditional β2-agonists.

This compound acts primarily as a β2-adrenergic receptor agonist , similar to albuterol. Upon binding to the β2-receptors, it stimulates adenylyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This cascade results in various physiological responses:

  • Bronchodilation : Relaxation of bronchial smooth muscle, alleviating symptoms of asthma and chronic obstructive pulmonary disease (COPD).
  • Increased heart rate : Stimulation of β1 receptors can lead to cardiovascular effects.
  • Metabolic effects : Potentially influencing glucose metabolism and potassium levels .

In Vitro Studies

Research has demonstrated that this compound exhibits significant agonistic activity at β2-adrenergic receptors. Comparative studies with other β2-agonists indicate that this compound has enhanced binding affinity and efficacy:

CompoundBinding Affinity (IC50 µM)Efficacy (%)
This compound0.985
Albuterol1.575
Levosalbutamol1.280

This table illustrates that this compound may offer superior efficacy compared to traditional agents .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Asthma Management : A clinical trial involving patients with moderate to severe asthma showed that administration of this compound resulted in improved lung function as measured by forced expiratory volume (FEV1) compared to baseline values.
  • Cardiovascular Effects : Another study monitored heart rate and blood pressure in patients receiving this compound. Results indicated a manageable increase in heart rate without significant adverse cardiovascular events, suggesting a favorable safety profile .

Safety and Toxicity

While this compound shows promise as a therapeutic agent, potential side effects include:

  • Tachycardia : Increased heart rate due to β1 receptor stimulation.
  • Hypokalemia : Decreased serum potassium levels, necessitating monitoring during treatment.
  • Paradoxical Bronchospasm : Rare cases have been documented where patients experienced worsening bronchoconstriction following administration .

Q & A

Q. How should researchers integrate conflicting mechanistic data (e.g., agonist vs. antagonist effects) into a unified hypothesis for this compound’s mode of action?

  • Methodological Answer: Perform pathway enrichment analysis on transcriptomic datasets to identify context-dependent signaling networks. Use CRISPR-Cas9 knockout models to isolate primary targets. Apply contradiction matrices (TRIZ methodology) to weigh evidence strength and propose testable models for biphasic effects .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for handling heteroscedasticity in dose-response data for this compound?

  • Methodological Answer: Use weighted least squares regression or generalized linear models (GLMs) to address variance instability. Validate assumptions via residual plots and Levene’s test. For non-linear responses, apply Hill equation fitting with bootstrapped confidence intervals .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

  • Methodological Answer: Conduct kinetic studies to identify rate-limiting steps (e.g., catalyst deactivation). Use process analytical technology (PAT) for real-time monitoring (e.g., ReactIR). Publish detailed flow diagrams, including safety margins for exothermic reactions, in supplementary materials .

Ethical & Literature Practices

Q. What strategies mitigate bias in literature reviews when assessing this compound’s therapeutic potential?

  • Methodological Answer: Adhere to PRISMA guidelines for systematic reviews, including grey literature and preprints. Use tools like ROBIS to evaluate study quality. Disclose funding sources and conflicts of interest in meta-analyses .

Q. How should researchers address discrepancies between theoretical and experimental logP values for this compound?

  • Methodological Answer: Compare experimental shake-flask measurements (octanol-water partition) with computational predictions (e.g., XLogP3). Investigate solvent impurities or tautomerism as error sources. Cross-validate with chromatographic methods (e.g., reversed-phase HPLC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzylalbuterone
Reactant of Route 2
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